molecular formula C14H13N3O2S2 B10771701 3-[bis(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid

3-[bis(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid

Cat. No.: B10771701
M. Wt: 319.4 g/mol
InChI Key: SQUDZZYXGWLQLZ-UHFFFAOYSA-N
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Description

The compound identified as “PMID19524438C6o” is a synthetic organic molecule with the IUPAC name 3-[bis(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid . This compound has been studied for its potential biological activities and is cataloged in various chemical databases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[bis(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using the above methods, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology and Medicine

In biological and medical research, 3-[bis(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid is investigated for its potential as a therapeutic agent. It has shown activity against certain biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 3-[bis(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but initial studies suggest involvement in signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-[bis(thiophen-2-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid
  • 3-[bis(furan-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid
  • 3-[bis(benzyl)amino]-1H-pyrazole-5-carboxylic acid

Uniqueness

Compared to similar compounds, 3-[bis(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid exhibits unique electronic properties due to the presence of thiophene rings.

Properties

Molecular Formula

C14H13N3O2S2

Molecular Weight

319.4 g/mol

IUPAC Name

3-[bis(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C14H13N3O2S2/c18-14(19)12-5-13(16-15-12)17(6-10-1-3-20-8-10)7-11-2-4-21-9-11/h1-5,8-9H,6-7H2,(H,15,16)(H,18,19)

InChI Key

SQUDZZYXGWLQLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CN(CC2=CSC=C2)C3=NNC(=C3)C(=O)O

Origin of Product

United States

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